The synthesis of 1-Carboxyethyl-4-aminopiperidine can be traced to various methods in organic chemistry, particularly those involving piperidine derivatives. Specific synthetic pathways have been documented in patents and scientific literature, focusing on the transformation of simpler piperidine derivatives into more complex structures like 1-Carboxyethyl-4-aminopiperidine .
This compound is classified under:
The synthesis of 1-Carboxyethyl-4-aminopiperidine typically involves multi-step reactions starting from readily available piperidine derivatives. One common method includes the reaction of 4-piperidyl urea with various reagents to introduce the carboxyethyl and amino functionalities.
A documented synthesis method involves:
The molecular structure of 1-Carboxyethyl-4-aminopiperidine features a six-membered piperidine ring with:
The molecular formula can be represented as , indicating that it contains eight carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The compound's molecular weight is approximately 174.21 g/mol.
1-Carboxyethyl-4-aminopiperidine can undergo various chemical reactions typical for amines and carboxylic acids:
These reactions are facilitated by standard organic chemistry techniques such as refluxing, crystallization, and solvent extraction .
The mechanism of action for compounds like 1-Carboxyethyl-4-aminopiperidine often involves interactions with biological targets such as receptors or enzymes. For instance, as a piperidine derivative, it may interact with neurotransmitter systems in the brain.
Research indicates that piperidine derivatives can exhibit a range of biological activities, including analgesic and anti-inflammatory effects, due to their ability to modulate neurotransmitter pathways .
1-Carboxyethyl-4-aminopiperidine is typically a solid at room temperature, with properties including:
Key chemical properties include:
1-Carboxyethyl-4-aminopiperidine has potential applications in:
This compound exemplifies how modifications to basic piperidine structures can lead to significant changes in biological activity and potential therapeutic applications. Further research into its properties and mechanisms could enhance its utility in various scientific fields.
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry due to its three-dimensional, semi-rigid framework that positions substituents in defined spatial orientations. This nitrogen-containing heterocycle features a basic amine at the 4-position, capable of forming salt bridges with biological targets, and a chair conformation that influences its binding geometry. In hepatitis C virus (HCV) therapeutics, derivatives like the 4-aminopiperidine (4AP) scaffold (e.g., compound 1, EC₅₀ = 2.57 μM) inhibit viral assembly by disrupting the co-localization of HCV core proteins with cytosolic lipid droplets [1]. Similarly, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides exhibit potent antiproliferative activity (120 nM) by inhibiting tubulin polymerization, leveraging the piperidine ring’s ability to orient hydrophobic and hydrogen-bonding groups within the tubulin binding site [2]. The scaffold’s versatility is further evidenced in sigma-1 receptor ligands, where derivatives such as compound 1b (Ki = 12.9 nM) utilize the protonatable piperidine nitrogen for receptor interaction, while appended aromatic groups occupy hydrophobic pockets [5].
Application | Example Compound | Biological Target | Potency |
---|---|---|---|
Antiviral Therapy | Compound 1 (4AP) | HCV Assembly Machinery | EC₅₀ = 2.57 μM |
Anticancer Agents | Oxadiazole Derivative | Tubulin Polymerization Site | IC₅₀ = 120 nM |
Neurological Therapeutics | Sigma-1 Ligand 1b | Sigma-1 Receptor | Ki = 12.9 nM |
Carboxyalkyl groups (e.g., carboxymethyl, carboxyethyl) introduced at the 1-position of the 4-aminopiperidine ring profoundly enhance pharmacokinetic properties by improving solubility, reducing plasma protein binding, and mitigating metabolic liabilities. In carbonic anhydrase (CA) inhibitors, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides bearing terminal carboxamide tails exhibit nanomolar inhibition (Ki < 10 nM) against tumor-associated isoforms hCA IX/XII. The carboxylic acid moiety in these derivatives enhances water solubility, facilitating target engagement in hypoxic tumor microenvironments [4]. Similarly, the incorporation of a 4-amino-1-carboxymethyl-piperidine moiety in the GRPR antagonist RM2 (68Ga-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂) significantly reduces hepatic clearance while maintaining high receptor affinity (IC₅₀ = 7.7 nM). This modification improves renal excretion and reduces nonspecific tissue accumulation, critical for diagnostic imaging [6]. Metabolically, carboxyethyl groups hinder N-dealkylation by cytochrome P450 enzymes, as evidenced in HCV inhibitors where compound 3 (with a carboxylic acid tail) shows enhanced microsomal stability (T₁/₂ > 60 min) compared to its ester precursor (T₁/₂ < 2 min) [1] [9].
Derivative Class | Key Modification | Effect on Properties | Outcome |
---|---|---|---|
HCV Assembly Inhibitors | 1-Carboxyethyl | ↑ Microsomal Stability (T₁/₂ > 60 min) | Reduced hepatic clearance |
GRPR Antagonist (RM2) | 1-Carboxymethyl | ↓ LogP; ↑ Renal Excretion | Enhanced tumor-to-background ratio |
Carbonic Anhydrase Inhibitors | Terminal Carboxamide | ↑ Solubility at physiological pH | Improved tumor microenvironment targeting |
The evolution of 1-carboxyethyl-4-aminopiperidine analogues stems from iterative optimizations of early piperidine-based pharmacophores. Initial efforts focused on simple 4-aminopiperidines like bamipine, an antihistamine, which lacked carboxyalkyl groups and suffered from metabolic instability [3]. The advent of "tail approaches" in benzenesulfonamide-based CA inhibitors (e.g., SLC-0111) demonstrated that appending solubilizing groups to piperidine carboxamides improved isoform selectivity. This strategy paved the way for derivatives like compound 11 (Ki = 8.3 nM against hCA IX), featuring a flexible carboxyethyl chain that accesses hydrophilic regions of the CA active site [4]. Parallel innovations in peptide conjugates emerged with the synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid (CAS 183673-71-4), a key intermediate enabling solid-phase peptide coupling. This building block facilitated the creation of RM2, where 4-amino-1-carboxymethyl-piperidine is conjugated to a bombesin analog via DOTA chelation [6] [7]. Synthetic methodologies advanced through patents like CN104628627A, which optimized reductive amination and crystallization protocols for 1-Boc-4-aminopiperidine precursors, enabling multi-gram synthesis of carboxyethyl analogues [9]. Contemporary applications leverage these intermediates to develop tumor-selective agents and antiviral prodrugs, capitalizing on carboxylic acid bioisosteres (e.g., tetrazoles) to fine-tune bioavailability [1] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9